molecular formula C23H17FN2O3 B11992800 Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-53-4

Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11992800
CAS No.: 302912-53-4
M. Wt: 388.4 g/mol
InChI Key: ZSGPYPUEGBYMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound with the molecular formula C23H17FN2O3. It is a member of the pyrrolo[1,2-c]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzoyl and fluorophenyl derivatives with pyrrolo[1,2-c]pyrimidine intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs .

Biological Activity

Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolo-pyrimidine core , characterized by the presence of a benzoyl group and a 4-fluorophenyl substituent. Its molecular formula is C23H17FN2OC_{23}H_{17}FN_2O with a molecular weight of 388.402 g/mol . The synthesis typically involves multi-step organic reactions, optimizing for yield and purity through various solvents and reagents .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrimidines have shown promising results against various cancer cell lines:

  • Compound IC50 Values :
    • Compound 10 : IC50 = 29.1 µM against MDA-MB453
    • Compound 11 : IC50 = 15.3 µM against MCF-7

The structural variations in these compounds often lead to different biological activities, highlighting the importance of specific substituents in enhancing efficacy.

Antimicrobial Activity

This compound has also been noted for its antimicrobial properties. In comparative studies:

Compound NameNotable Activities
This compoundAnticancer properties
Ethyl 7-(4-chlorobenzoyl)-3-(2-furyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateAnti-inflammatory effects
Ethyl 7-benzoyl-3-(phenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateBroad spectrum antimicrobial activity

These findings suggest that the compound may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, although specific MIC values for this compound need further investigation.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, research has indicated potential anti-inflammatory effects. Compounds derived from similar structures have shown significant inhibition in paw edema models, suggesting that ethyl derivatives may also possess anti-inflammatory capabilities .

Case Studies and Research Findings

Recent studies have focused on the biological activities of pyrimidine derivatives, including this compound. For example:

  • Study on Anticancer Efficacy : A study highlighted that certain pyrimidine derivatives exhibited enhanced anticancer efficacy against multiple cell lines compared to traditional chemotherapeutics .
  • Evaluation of Antimicrobial Properties : Another research effort evaluated the antimicrobial effects of various pyridine-based compounds against clinically relevant pathogens, demonstrating that modifications at specific positions significantly impacted their activity profiles .

Properties

CAS No.

302912-53-4

Molecular Formula

C23H17FN2O3

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H17FN2O3/c1-2-29-23(28)18-12-21(22(27)16-6-4-3-5-7-16)26-14-25-19(13-20(18)26)15-8-10-17(24)11-9-15/h3-14H,2H2,1H3

InChI Key

ZSGPYPUEGBYMGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.